2,6-Dichloro-3,4-dimethylphenol

Descripción general

Descripción

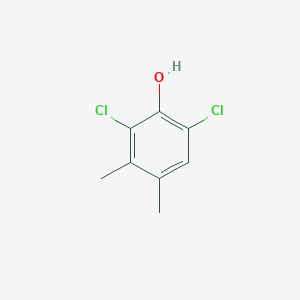

2,6-Dichloro-3,4-dimethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4-dimethylphenol typically involves the chlorination of 3,4-dimethylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-3,4-dimethylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of less chlorinated phenols.

Substitution: Formation of substituted phenols with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2,6-Dichloro-3,4-dimethylphenol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing disinfectants and antiseptics.

- Case Study : A study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced bacterial counts on contaminated surfaces compared to control groups .

Photodynamic Therapy

This compound has been investigated for its role in photodynamic therapy (PDT), particularly in cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells.

- Case Study : A study published in Nature Communications explored the use of this compound in PDT against HeLa cells. The results indicated a marked reduction in cell viability when exposed to specific light wavelengths .

Agricultural Use

This compound has been identified as an effective pesticide due to its insecticidal properties. It acts as a chitin synthesis inhibitor, which is crucial for pest control in agricultural settings.

- Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled bollworm populations in cotton crops, showcasing its potential as a sustainable pest management solution .

Chemical Intermediate

In the chemical industry, this compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the production of dyes and pharmaceuticals.

- Example : The compound is used to synthesize chlorinated phenolic compounds that are essential in producing anti-inflammatory drugs .

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact must be considered. Studies have indicated potential toxicity to aquatic organisms and soil microbes when released into ecosystems.

Table 2: Environmental Toxicity Data

| Organism Type | Toxicity Level |

|---|---|

| Fish | Moderate |

| Algae | High |

| Soil Microorganisms | Low |

Mecanismo De Acción

The antimicrobial action of 2,6-Dichloro-3,4-dimethylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. This compound is particularly effective against Gram-positive bacteria due to its phenolic nature .

Comparación Con Compuestos Similares

- 2,4-Dichloro-3,5-dimethylphenol

- 4-Chloro-3,5-dimethylphenol

- 2,6-Dichlorophenol

Comparison: 2,6-Dichloro-3,4-dimethylphenol is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antimicrobial activity and greater stability under various conditions .

Actividad Biológica

2,6-Dichloro-3,4-dimethylphenol (DCMDP) is an organic compound that has garnered attention for its biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and potential applications in bioremediation and synthesis.

This compound is a chlorinated phenolic compound with the molecular formula C₈H₈Cl₂O. Its structure features two chlorine atoms and two methyl groups attached to a phenolic ring, which contributes to its chemical reactivity and biological properties.

Biodegradation Pathways

Research indicates that DCMDP can be biodegraded by certain microbial strains. A study on Mycobacterium neoaurum B5-4 revealed that the compound undergoes initial catabolism through the action of specific enzymes like MpdAB, which are responsible for hydroxylating DCMDP as part of a larger degradation pathway. This process is crucial for the bioremediation of environments contaminated with chlorinated phenols .

Enzymatic Activity

The enzymatic activity associated with the degradation of DCMDP involves NADH-dependent monooxygenases. These enzymes catalyze reactions that convert DCMDP into less harmful metabolites, facilitating its breakdown in microbial systems. The apparent values for MpdAB when acting on 2,6-DMP (a related compound) were found to be 0.12 mM, indicating a relatively high affinity for the substrate .

Aquatic Toxicity

The toxicity of DCMDP has been evaluated in various aquatic organisms. For instance, studies have shown that acute toxicity levels vary significantly among species. The 48-hour EC50 value for Daphnia magna was reported at 2,120 µg/L, while juvenile fathead minnows exhibited a 96-hour LC50 value of 16,750 µg/L . These values suggest that DCMDP poses a risk to aquatic life at relatively low concentrations.

Effects on Plant Life

Research has also highlighted the impact of DCMDP on plant organisms. Exposure to high concentrations resulted in complete destruction of chlorophyll in Chlorella pyrenoidosa, indicating severe phytotoxicity . Such findings underscore the potential environmental risks associated with the release of this compound into aquatic ecosystems.

Microbial Degradation Studies

A significant case study involved the characterization of Mycobacterium strains capable of degrading DCMDP. The study identified genetic markers associated with the degradation pathway and demonstrated that specific environmental conditions could enhance microbial activity against DCMDP .

Pharmacological Investigations

In pharmacological contexts, preliminary assessments indicate that related compounds exhibit oral bioavailability in rodent models, suggesting potential therapeutic applications . The pharmacokinetic properties observed may warrant further investigation into the medicinal uses of derivatives based on DCMDP.

Summary Table: Biological Activity Overview

Propiedades

IUPAC Name |

2,6-dichloro-3,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCZMDITVDZGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481349 | |

| Record name | 2,6-Dichloro-3,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-67-8 | |

| Record name | 2,6-Dichloro-3,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.